molecular formula C22H48ClN B14700639 Docosan-1-amine;hydrochloride CAS No. 14191-28-7

Docosan-1-amine;hydrochloride

Cat. No.: B14700639
CAS No.: 14191-28-7
M. Wt: 362.1 g/mol
InChI Key: OVBCZFVMOZVLPM-UHFFFAOYSA-N
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Description

Docosan-1-amine;hydrochloride, also known as 1-docosanamine hydrochloride, is a long-chain primary amine with the molecular formula C22H47N·HCl. It is a white to off-white solid that is soluble in water and organic solvents. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of surfactants and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reduction of docosanoic acid (behenic acid) to docosanol, followed by the conversion of docosanol to docosan-1-amine via amination. The final step involves the reaction of docosan-1-amine with hydrochloric acid to form the hydrochloride salt.

    Reduction of Docosanoic Acid: Docosanoic acid is reduced to docosanol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Amination of Docosanol: Docosanol is then aminated using ammonia or an amine source under high pressure and temperature to yield docosan-1-amine.

    Formation of Hydrochloride Salt: Docosan-1-amine is reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction and amination processes, followed by purification steps to obtain the desired purity. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Docosan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it back to docosanol or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Alcohols (e.g., docosanol)

    Substitution: Alkylated or acylated amines

Scientific Research Applications

Docosan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants, emulsifiers, and other organic compounds.

    Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of docosan-1-amine;hydrochloride involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Docosanol: A long-chain alcohol used in antiviral creams.

    Behenic Acid: A long-chain fatty acid used in cosmetics and lubricants.

    Stearyl Amine: Another long-chain amine with similar properties and applications.

Uniqueness

Docosan-1-amine;hydrochloride is unique due to its specific combination of a long hydrophobic chain and an amine group, making it versatile in various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for use in aqueous environments.

Properties

CAS No.

14191-28-7

Molecular Formula

C22H48ClN

Molecular Weight

362.1 g/mol

IUPAC Name

docosan-1-amine;hydrochloride

InChI

InChI=1S/C22H47N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H

InChI Key

OVBCZFVMOZVLPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN.Cl

Origin of Product

United States

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